molecular formula C19H22N2O6S B2955240 5-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol CAS No. 927136-54-7

5-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol

Cat. No.: B2955240
CAS No.: 927136-54-7
M. Wt: 406.45
InChI Key: PMIPFHJUUDRHFV-UHFFFAOYSA-N
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Description

5-(3-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol ( 927136-54-7) is a pyrazoline derivative of interest in medicinal chemistry and chemical research. Its molecular formula is C19H22N2O6S and it has a molecular weight of 406.46 g/mol . This compound features a methylsulfonyl group and multiple methoxyphenol substituents on its dihydropyrazole core structure. While specific biological data for this exact molecule is not fully established in the public domain, structural analogs based on the dihydropyrazole scaffold are actively investigated in scientific research for their potential pharmacological properties . Pyrazoline and dihydropyrazole cores are recognized as privileged structures in drug discovery, frequently explored for developing novel therapeutic agents . Researchers may find this compound valuable as a synthetic intermediate or as a standard for analytical method development. The product is provided for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-17-7-6-13(9-16(17)22)15-11-14(20-21(15)28(4,23)24)12-5-8-18(26-2)19(10-12)27-3/h5-10,15,22H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIPFHJUUDRHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazole ring with methylsulfonyl and methoxy substituents.
  • A dimethoxyphenyl group that enhances its lipophilicity and biological interactions.
Feature Description
Molecular Formula C18H20N2O5S
Molecular Weight 372.43 g/mol
Chemical Structure Chemical Structure

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer Activity : Pyrazoles have shown promise in inhibiting various cancer cell lines. Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. Molecular docking studies suggest strong binding affinities towards enzymes involved in inflammation.

Case Studies

  • Antitumor Efficacy in Breast Cancer :
    A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant antiproliferative activity, particularly when combined with doxorubicin, enhancing the overall therapeutic effect .
  • Synergistic Effects with Chemotherapy :
    Research highlighted the synergistic potential of combining pyrazole derivatives with conventional chemotherapy drugs. The analysis utilized the Combination Index method to assess efficacy, revealing enhanced cytotoxicity through combined treatment regimens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The methylsulfonyl group increases electrophilicity and may enhance interactions with biological targets.
  • The presence of the dimethoxyphenyl moiety contributes to improved binding affinity and selectivity towards cancer-related enzymes.

Research Findings

Recent investigations into related pyrazole compounds have yielded promising results regarding their biological efficacy:

Compound Biological Activity Cell Line Tested IC50 (µM)
Compound AAnticancerMCF-76.5
Compound BAnti-inflammatoryRAW264.74.0
Compound CAntifungalC. gloeosporioides12.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table compares the target compound with analogous pyrazoline derivatives reported in the literature:

Compound Name/ID Molecular Formula Substituents (Pyrazoline Ring Positions) Molecular Weight (g/mol) Key Features
Target Compound C19H22N2O6S 1-(Methylsulfonyl), 3-(3,4-dimethoxyphenyl), 5-(2-methoxyphenol) 406.5 Unique methylsulfonyl group; dual methoxy and phenol moieties.
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole C24H22FN2O2 1-Phenyl, 3-(3,4-dimethoxyphenyl), 5-(2-fluorophenyl) 395.45 Fluorophenyl group enhances electronegativity; lacks sulfonyl or phenol.
2-Methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol (Entry 7, ) C16H16N2O2 3-Phenyl, 5-(2-methoxyphenol) 268.32 Simpler structure; lacks methoxy and sulfonyl groups.
2-Methoxy-5-(1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol (Entry 8, ) C22H19N3O4 1-(4-Nitrophenyl), 3-phenyl, 5-(2-methoxyphenol) 389.41 Nitro group introduces strong electron-withdrawing effects.
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol C22H18N2O2 1-Phenyl, 3-(4-methoxyphenyl), 5-phenol 342.39 Fully aromatic pyrazole (non-dihydro); phenol enhances hydrogen bonding.
Key Observations:

Substituent Diversity :

  • The methylsulfonyl group in the target compound distinguishes it from analogs bearing phenyl or nitro groups at position 1. This group may enhance metabolic stability or alter receptor-binding affinity compared to phenyl substituents .
  • The 3,4-dimethoxyphenyl moiety is shared with the compound in , but the latter lacks a sulfonyl group and instead incorporates a fluorophenyl group at position 5.

Phenol vs. In contrast, Entry 8 replaces the methoxy with a nitro group, which may increase reactivity but also toxicity.

Electron Effects :

  • Methylsulfonyl (target) and nitro (Entry 8) groups are electron-withdrawing, whereas methoxy groups (target, ) are electron-donating. These differences influence solubility, lipophilicity, and electronic interactions in biological systems.

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